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molecular formula C10H12O3 B1361854 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid CAS No. 5766-40-5

2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid

Cat. No. B1361854
M. Wt: 180.2 g/mol
InChI Key: RJKPCVWDAMENNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05625080

Procedure details

A sample of the diethyl (2,5-dimethylphenyl)-hydroxymalonate (21 parts) was reacted with a solution of potassium hydroxide (21 parts) in water (84 parts) at 98° C. for 5 hours. After cooling to ambient temperature, the reaction was washed with diethyl ether and acidified with 10M hydrochloric acid. After heating to 98° C. for a further 2 hours, the cooled materials was extracted into diethyl ether. The separated organic phase was dried over magnesium sulfate, filtered and the solvent was evaporated under reduced pressure. The crude amber coloured oil (15 parts) solidified on standing. Recrystallisation from toluene gave 2,5-dimethylmandelic acid (7 parts). The 1Hnmr, 13Cnmr and mass spectra were all consistent with the structure.
Name
diethyl (2,5-dimethylphenyl)-hydroxymalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[C:9]([OH:20])(C(OCC)=O)[C:10]([O:12]CC)=[O:11].[OH-].[K+]>O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH:9]([OH:20])[C:10]([OH:12])=[O:11] |f:1.2|

Inputs

Step One
Name
diethyl (2,5-dimethylphenyl)-hydroxymalonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)C(C(=O)OCC)(C(=O)OCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction was washed with diethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
After heating to 98° C. for a further 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the cooled materials was extracted into diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Recrystallisation from toluene

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(C(=O)O)O)C=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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